molecular formula C7H10N2O3 B1459879 ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate CAS No. 1881322-09-3

ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

Cat. No. B1459879
CAS RN: 1881322-09-3
M. Wt: 170.17 g/mol
InChI Key: WTMDRTKFTFGVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is a compound with the molecular formula C7H10N2O3 . It is known to be used in wastewater treatment .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its InChI code: 1S/C7H10N2O3/c1-2-12-7(11)5-9-4-6(10)3-8-9/h3-4,10H,2,5H2,1H3 . Further structural verification can be done using elemental microanalysis, FTIR, and 1H NMR techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. The compound has a molecular weight of 170.17 . More research is needed to determine its other physical and chemical properties.

Scientific Research Applications

Antimicrobial Activity Ethyl 2-(1H-pyrazol-1-yl)acetate and its derivatives have been synthesized and evaluated for their antimicrobial properties. Notably, certain derivatives demonstrated significant antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, showing promise as potential antibacterial agents. This research opens avenues for the development of new antimicrobial compounds leveraging the structural backbone of ethyl 2-(1H-pyrazol-1-yl)acetate (Asif et al., 2021).

Cancer Research Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound related to ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, has shown distinct inhibition of cancer cell proliferation in some cancer cell lines. This indicates its potential as a therapeutic agent in cancer treatment, highlighting the importance of structural analogs of ethyl 2-(1H-pyrazol-1-yl)acetate in oncological research (Ju Liu et al., 2018).

Synthesis of Pesticides The synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a derivative of ethyl 2-(1H-pyrazol-1-yl)acetate, is crucial in the production of chlorantraniliprole, a widely used pesticide. This showcases the compound's role in the development of agricultural chemicals, providing a safer and more effective means of pest control (Yeming Ju, 2014).

Chemical Synthesis and Molecular Design Ethyl 2-(1H-pyrazol-1-yl)acetate serves as a versatile intermediate in the synthesis of a wide array of chemical compounds, including novel pyrazole derivatives with potential applications in materials science, pharmaceuticals, and as biological probes. These syntheses demonstrate the adaptability of ethyl 2-(1H-pyrazol-1-yl)acetate in facilitating the design and development of new molecules with specific functions (K. Chkirate et al., 2019).

Antioxidant Properties Research into novel pyrazole derivatives, including those related to ethyl 2-(1H-pyrazol-1-yl)acetate, has revealed significant antioxidant activity. These findings suggest potential applications in developing therapeutic agents aimed at combating oxidative stress-related diseases (S. Naveen et al., 2021).

properties

IUPAC Name

ethyl 2-(4-hydroxypyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)5-9-4-6(10)3-8-9/h3-4,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMDRTKFTFGVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.